molecular formula C21H24N6O B2677365 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide CAS No. 1334375-45-9

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide

Cat. No.: B2677365
CAS No.: 1334375-45-9
M. Wt: 376.464
InChI Key: QOSDKSDYYZGJDR-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Construction of the pyrimidine ring: This can be achieved via condensation reactions involving appropriate aldehydes and amines.

    Formation of the piperidine ring: The piperidine ring can be synthesized through hydrogenation or reductive amination reactions.

    Coupling reactions: The final step involves coupling the pyrazole-pyrimidine intermediate with the piperidine derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide: can be compared with other compounds containing pyrazole, pyrimidine, and piperidine rings, such as:

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity.

Biological Activity

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide, a compound characterized by its complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

C19H22N8O2\text{C}_{19}\text{H}_{22}\text{N}_{8}\text{O}_{2}

This structure features a piperidine ring, a pyrimidine moiety, and a pyrazole group, which are known to contribute to various biological activities.

Research indicates that compounds containing pyrazole and pyrimidine derivatives often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have shown efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Many compounds in this class inhibit pro-inflammatory cytokines.
  • Anticancer Properties : Some derivatives have been studied for their ability to induce apoptosis in cancer cells.

Antimicrobial Activity

Studies have demonstrated that similar compounds exhibit significant antimicrobial properties. For instance, pyrazole derivatives were tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing varying degrees of inhibition. The presence of the piperidine moiety is crucial for enhancing antimicrobial activity .

Anti-inflammatory Activity

In vivo studies have highlighted the anti-inflammatory potential of related compounds. For example, certain pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at specific concentrations . This suggests that our compound may also possess similar anti-inflammatory properties.

Anticancer Activity

Research on related pyrazole-pyrimidine compounds indicates promising anticancer effects. Compounds were found to induce apoptosis in various cancer cell lines through different pathways, including the inhibition of cell proliferation and induction of cell cycle arrest .

Case Studies and Research Findings

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives with significant anti-inflammatory activity (up to 85% TNF-α inhibition) at 10 µM concentration .
Burguete et al. (2014)Investigated the antibacterial activity of 1,5-diaryl pyrazoles, revealing that certain derivatives effectively inhibited E. coli and S. aureus growth .
Chovatia et al. (2018)Reported on the synthesis of pyrazole-containing oxazolones with notable antimicrobial properties against multiple bacterial strains .

Properties

IUPAC Name

N-(1-phenylethyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-16(17-7-3-2-4-8-17)25-21(28)18-9-5-11-26(14-18)19-13-20(23-15-22-19)27-12-6-10-24-27/h2-4,6-8,10,12-13,15-16,18H,5,9,11,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSDKSDYYZGJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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